1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
The synthesis of 1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an appropriate amine.
Pyridine ring construction: The imidazole intermediate is then reacted with a pyridine derivative under specific conditions to form the fused ring system.
Benzylation and benzyloxymethylation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the compound.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or benzyloxymethyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by altering enzyme activity or receptor signaling.
Comparison with Similar Compounds
1-Benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
1-Benzyl-2-methyl-1H-imidazo[4,5-c]pyridine: This compound lacks the benzyloxymethyl group, which may affect its reactivity and binding properties.
2-Benzyl-1H-imidazo[4,5-c]pyridine: The absence of the benzyloxymethyl group in this compound also results in different chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-2-(phenylmethoxymethyl)imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-3-7-17(8-4-1)14-24-20-11-12-22-13-19(20)23-21(24)16-25-15-18-9-5-2-6-10-18/h1-13H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQXKAIPPWAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=NC=C3)N=C2COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.